molecular formula C15H17NO4S B4832351 2,4,5-trimethoxy-N-(2-thienylmethyl)benzamide

2,4,5-trimethoxy-N-(2-thienylmethyl)benzamide

Cat. No. B4832351
M. Wt: 307.4 g/mol
InChI Key: DBTPHENWSFBTDQ-UHFFFAOYSA-N
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Description

"2,4,5-trimethoxy-N-(2-thienylmethyl)benzamide" is a compound that presumably contains multiple functional groups including an amide linkage, a thiophene ring, and trimethoxy substituents on a benzene ring. Similar compounds have been synthesized and analyzed in various studies for their potential applications in medicinal chemistry and material science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions including condensation, amidation, and substitution reactions. For example, the synthesis of dendritic polyamides via a one-pot procedure involving successive activation of carboxyl groups and condensation with an aminodicarboxylic acid as the AB2 monomer has been reported (Yamakawa et al., 1999).

Molecular Structure Analysis

Molecular structure analysis of related compounds is typically performed using spectroscopic methods such as NMR and IR, and in some cases, X-ray crystallography. These analyses provide detailed information on the molecular geometry, functional group orientation, and bonding patterns, essential for understanding the compound's chemical behavior and properties (Sharma et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar functional groups include nucleophilic substitution reactions, electrophilic aromatic substitutions, and reactions specific to the amide group or the thiophene ring. The reactivity of such compounds can be influenced by the presence of electron-donating or withdrawing groups, affecting their chemical stability and reaction pathways (Gütschow et al., 1999).

Physical Properties Analysis

The physical properties of compounds like "2,4,5-trimethoxy-N-(2-thienylmethyl)benzamide" are crucial for their application in various fields. These properties include solubility, melting point, and crystallinity, which can be tailored through structural modification for specific applications (Jiménez et al., 2009).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards other chemical species, and stability under different conditions, are essential for predicting the behavior of these compounds in chemical reactions and potential applications. Studies on related compounds provide insights into how structural features influence these properties (Mukherjee, 1971).

Future Directions

The study of benzamide derivatives is a rich field with potential for the discovery of new therapeutic agents . This specific compound, with its unique combination of functional groups, could be of interest for further study in medicinal chemistry.

properties

IUPAC Name

2,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-18-12-8-14(20-3)13(19-2)7-11(12)15(17)16-9-10-5-4-6-21-10/h4-8H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTPHENWSFBTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC2=CC=CS2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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